molecular formula C19H20BrNO3S B2428532 ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477504-65-7

ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2428532
CAS No.: 477504-65-7
M. Wt: 422.34
InChI Key: QLOJIPXNYZZFPP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, features a unique structure that combines a bromobenzamido group with a tetrahydrocyclohepta[b]thiophene core, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Ethyl 2-(4-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives.

Comparison with Similar Compounds

Similar compounds to ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3S/c1-2-24-19(23)16-14-6-4-3-5-7-15(14)25-18(16)21-17(22)12-8-10-13(20)11-9-12/h8-11H,2-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOJIPXNYZZFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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